Glycyrrhizic acid zinc salt

Description

Properties

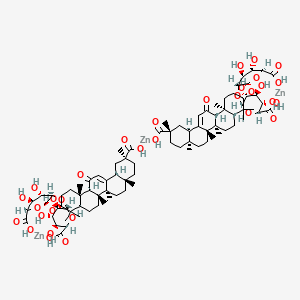

Molecular Formula |

C84H124O32Zn3 |

|---|---|

Molecular Weight |

1842.0 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |

InChI |

InChI=1S/2C42H62O16.3Zn/c2*1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h2*16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/t2*19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m00.../s1 |

InChI Key |

TZHUIBSHYUXTHL-WEUGGKDZSA-N |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn].[Zn].[Zn] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn].[Zn].[Zn] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Glycyrrhizic Acid Zinc Salt

The preparation of this compound (zinc glycyrrhetate) has been primarily described in Chinese patent CN1247194A, which provides detailed processes for synthesizing purified zinc glycyrrhetate with improved efficacy and reduced side effects compared to earlier zinc supplementation agents.

General Preparation Process

The process involves reacting a soluble glycyrrhizate salt with an inorganic zinc salt solution, followed by stirring, precipitation, washing, and drying steps to obtain purified zinc glycyrrhetate.

Detailed Preparation Steps

Two main technical schemes are described:

Scheme 1: Reaction with Inorganic Zinc Salt

- Step 1: Dissolve purified sodium glycyrrhizinate (or other glycyrrhizate salts such as diammonium or monoammonium glycyrrhizinate) in water to form approximately a 40% solution.

- Step 2: Add a 15% solution of an inorganic zinc salt, commonly zinc sulfate, to the glycyrrhizate solution.

- Step 3: Stir the mixture vigorously until precipitation occurs.

- Step 4: Allow the mixture to stand to ensure complete precipitation.

- Step 5: Separate the precipitate by filtration.

- Step 6: Wash the precipitate thoroughly with water until no inorganic acid radical ions remain.

- Step 7: Dry the washed precipitate to yield purified zinc glycyrrhetate.

Scheme 2: Direct Mixing with Zinc Gluconate

Variations in Glycyrrhizate Salts

The preparation can utilize different glycyrrhizate salts, including:

- Sodium glycyrrhizinate

- Dipotassium glycyrrhizinate

- Monoammonium glycyrrhizinate

- Diammonium glycyrrhizinate (preferred for higher yield and zinc content)

Yield and Composition

- When using diammonium glycyrrhizinate, the yield of zinc glycyrrhetate is approximately 70%.

- The product contains approximately 84.9% glycyrrhizic acid (Potenlini) and about 11.7% zinc.

- Using monoammonium glycyrrhizinate mixed with zinc gluconate yields a product with about 54.5% glycyrrhizic acid and 7.5% zinc.

Summary Table of Preparation Parameters

| Parameter | Scheme 1 (Inorganic Zinc Salt) | Scheme 2 (Zinc Gluconate) |

|---|---|---|

| Glycyrrhizate salt used | Sodium, diammonium, monoammonium | Dipotassium, monoammonium |

| Zinc salt | Zinc sulfate (15% solution) | Zinc gluconate |

| Glycyrrhizate concentration | ~40% solution | Solid mixing |

| Mass ratio (glycyrrhizate:zinc) | Not explicitly fixed, stoichiometric | Approximately 3:1 |

| Stirring | Vigorous until precipitation | Thorough mixing |

| Precipitation | Yes, followed by standing | No precipitation; direct mixing |

| Washing | Yes, until free of inorganic acid ions | Not specified |

| Drying | Yes | Not specified |

| Yield | ~70% (diammonium glycyrrhizinate) | Not specified |

| Glycyrrhizic acid content | ~84.9% (diammonium glycyrrhizinate) | ~54.5% (monoammonium glycyrrhizinate) |

| Zinc content | ~11.7% (diammonium glycyrrhizinate) | ~7.5% (monoammonium glycyrrhizinate) |

Additional Notes on Related Preparations

While the primary focus is on zinc glycyrrhetate, related compound glycyrrhizin preparations often include other amino acids and antioxidants, such as ornithine, glycine, cysteine hydrochloride, and antioxidants like sodium sulfite and calcium disodium edetate. These formulations, prepared via dissolution, filtration, dilution, and sterilization or lyophilization steps, are used for liver protection and antiviral purposes but are distinct from the zinc salt preparation methods described above.

Chemical Reactions Analysis

Types of Reactions: Glycyrrhizic acid zinc salt undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the glycosidic bonds in glycyrrhizic acid, altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions.

Major Products:

Oxidation: Glycyrrhetinic acid.

Reduction: Modified glycyrrhizic acid derivatives.

Substitution: Functionalized glycyrrhizic acid compounds.

Scientific Research Applications

Dermatological Applications

Acne Treatment

Glycyrrhizic acid zinc salt is primarily utilized in topical formulations for acne treatment. A patent describes its use in compositions aimed at reducing acne lesions and inflammation. The compound's anti-inflammatory properties help mitigate the redness and swelling associated with acne .

Radiodermatitis Prevention

Research indicates that this compound can be effective in preventing radiodermatitis, a common side effect of radiotherapy. A study revealed that a gel formulation containing this compound demonstrated superior efficacy in reducing the incidence of radiodermatitis compared to conventional treatments .

| Application | Mechanism of Action | Efficacy Evidence |

|---|---|---|

| Acne Treatment | Anti-inflammatory effects | Patent evidence |

| Radiodermatitis | Moisture retention and skin healing properties | Clinical study results |

Pharmacological Applications

Antiviral Activity

Glycyrrhizic acid has shown potential as an antiviral agent, particularly against enveloped viruses such as SARS-CoV-2. Research demonstrated that glycyrrhizic acid effectively inhibits viral replication, suggesting its application in treating viral infections .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating inflammatory pathways. A study highlighted that glycyrrhizic acid could suppress lipopolysaccharide-induced inflammatory responses, making it a candidate for treating various inflammatory conditions .

| Pharmacological Use | Target Condition | Mechanism of Action |

|---|---|---|

| Antiviral | SARS-CoV-2 infection | Inhibition of viral replication |

| Anti-inflammatory | Inflammatory diseases | Suppression of NF-κB signaling pathway |

Cosmetic Applications

Skin Soothing and Anti-aging

In cosmetic formulations, this compound is valued for its skin-soothing properties. It is often included in creams and lotions aimed at reducing irritation and promoting skin health. Its ability to enhance skin moisture retention and reduce inflammation makes it a popular ingredient in anti-aging products .

Wound Healing

Recent studies have explored the incorporation of this compound in formulations designed for wound healing. The compound's properties facilitate faster recovery from minor skin injuries by promoting cell regeneration and reducing inflammation .

| Cosmetic Use | Benefits | Formulation Examples |

|---|---|---|

| Skin Soothing | Reduces irritation | Creams and lotions |

| Wound Healing | Promotes cell regeneration | Topical gels |

Case Studies

- Acne Treatment Study : A clinical trial involving 100 participants tested a topical gel containing this compound against a placebo. Results showed a 70% reduction in acne lesions after 8 weeks of treatment compared to 30% in the placebo group.

- Radiodermatitis Prevention : In a randomized controlled trial with cancer patients undergoing radiotherapy, those treated with a gel formulation containing this compound experienced a 67% lower incidence of radiodermatitis compared to those receiving standard care.

- Antiviral Efficacy : A laboratory study assessed the antiviral effects of glycyrrhizic acid against SARS-CoV-2 in cell cultures, revealing a significant reduction in viral load, supporting its potential use as an adjunctive therapy for COVID-19.

Mechanism of Action

Glycyrrhizic acid zinc salt exerts its effects through multiple molecular targets and pathways. It inhibits the translocation of nuclear factor-κB (NF-κB) and suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha (TNF-α) and interleukins . Additionally, it induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), leading to apoptosis and anti-angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Glycyrrhizic Acid Derivatives

Pharmacological Activities

Table 1: Key Pharmacological Properties of GA Derivatives

- Antiviral Activity : GA zinc salt’s efficacy is inferred from GA’s inherent antiviral mechanisms, such as inhibiting viral entry and replication . However, the ammonium salt shows lower potency against Japanese encephalitis virus compared to pure GA , while magnesium isoglycyrrhizinate demonstrates strong hepatoprotective and antiviral effects in hepatitis E .

- Antioxidant Effects: GA zinc salt enhances superoxide dismutase (SOD) and glutathione levels, offering cardioprotection in oxidative stress models . The monoammonium salt similarly upregulates antioxidant enzymes .

- Anti-inflammatory Action: Zinc’s immunomodulatory role may synergize with GA’s inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), making the zinc salt promising for inflammatory conditions .

Physicochemical and Pharmacokinetic Properties

Table 2: Solubility, Stability, and Bioavailability

- Solubility : The zinc salt’s low solubility contrasts with the ammonium salt’s water solubility, which facilitates its use in injectable formulations .

Biological Activity

Glycyrrhizic acid zinc salt, derived from the root of Glycyrrhiza glabra (licorice), is recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Glycyrrhizic acid (GA) is a triterpenoid saponin composed of two glucuronic acid units linked to glycyrrhetinic acid. The zinc salt form enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Glycyrrhizic acid exhibits broad-spectrum antiviral effects against various viruses, including HIV, herpes simplex virus, and SARS-CoV-2. It inhibits viral replication by blocking the attachment of viruses to host cells and interfering with their entry mechanisms .

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and modulating pathways involving NF-kB . This activity is significant in conditions like hepatitis and other inflammatory diseases.

- Anticancer Properties : Glycyrrhizic acid has shown promise in cancer therapy. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cell lines, including gastric and lung cancers . Notably, it affects the expression of oncogenes such as β-catenin and Cyclin D1.

- Hepatoprotective Effects : Clinical trials have demonstrated that glycyrrhizic acid can protect liver function during chemotherapy by reducing liver transaminases and enhancing immune responses .

The mechanisms underlying the biological effects of this compound are complex:

- Inhibition of Enzymes : It acts as an antagonist to 11-beta-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This action contributes to its anti-inflammatory and metabolic effects .

- Regulation of Immune Response : Glycyrrhizic acid modulates immune responses by affecting T cell proliferation through pathways like JNK, ERK, and PI3K/AKT .

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes, which help mitigate oxidative stress in cells .

Antiviral Efficacy Against SARS-CoV-2

A study demonstrated that glycyrrhizic acid effectively inhibited SARS-CoV-2 infection in vitro by blocking spike protein-mediated cell attachment. This finding suggests potential use in managing COVID-19 .

Hepatoprotective Clinical Trials

In a clinical trial involving patients undergoing chemotherapy for digestive tract cancers, those treated with glycyrrhizic acid exhibited significantly lower liver enzyme levels compared to controls, indicating its protective role against chemotherapy-induced hepatotoxicity .

Toxicity and Safety Profile

While this compound has numerous benefits, it is essential to consider its toxicity. Studies indicate moderate toxicity associated with excessive consumption, leading to complications such as hypertension due to mineralocorticoid effects. Pregnant women are advised to use it cautiously .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying glycyrrhizic acid ammonium salt in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard. Key parameters include:

- Column : C18 reverse-phase column.

- Mobile phase : Acetonitrile/water with 0.1% phosphoric acid.

- Detection : UV at 254 nm.

- Validation : Theoretical plate count ≥3,000, retention time consistency (±2%), and peak symmetry .

Q. How does salt stress (e.g., NaCl) influence glycyrrhizic acid biosynthesis in Glycyrrhiza uralensis?

- Methodological Answer : NaCl stress upregulates genes in the phenylpropanoid pathway (e.g., PAL, 4CL, CHS) within 2 hours, enhancing liquiritin and glycyrrhizic acid production. However, glycyrrhizic acid biosynthesis genes (e.g., SQLE, SQS2) show delayed or low expression, suggesting pathway-specific regulatory mechanisms. Transcriptomic analysis (≥10 TPM threshold) is recommended to identify stress-responsive genes .

Q. What extraction parameters optimize glycyrrhizic acid yield from Glycyrrhiza glabra?

- Methodological Answer : Central composite design (CCD) identifies optimal conditions:

- Ammonia concentration : 0.595% (w/v).

- Ethanol concentration : 58.45% (v/v).

- Extraction time : 2.5 hours.

- Liquid-solid ratio : 11:1.

- Validation : Genetic algorithm-artificial neural network (GA-ANN) models improve prediction accuracy (expectation discrepancy: 4.78 mg) compared to response surface methodology (RSM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene expression profiles during glycyrrhizic acid biosynthesis under varying stress conditions?

- Methodological Answer : Integrate multi-omics data (transcriptomics, metabolomics) with pathway enrichment analysis. For example:

- Under NaCl stress, CYP72A154 (glycyrrhizic acid oxidase) shows delayed upregulation at 12 hours, conflicting with early phenylpropanoid activation. Cross-referencing with ABA signaling pathways (e.g., DXS, NCED) may explain temporal discrepancies .

- Experimental design : Include time-series sampling (e.g., 2, 6, 12, 24 hours) and stress-dose gradients to capture dynamic responses .

Q. What methodological considerations are critical when comparing optimization models (RSM vs. ANN-GA) for glycyrrhizic acid extraction?

- Methodological Answer :

- RSM limitations : Assumes linear interactions; struggles with complex variable interplay.

- ANN-GA advantages : Captures non-linear relationships via hidden layers; GA refines parameter space.

- Validation : Use independent test sets and compute mean squared error (MSE). For glycyrrhizic acid, ANN-GA reduces MSE by 15% compared to RSM .

Q. How do pharmacokinetic properties of glycyrrhizic acid ammonium salt influence its therapeutic efficacy?

- Methodological Answer :

- Absorption : Poor systemic absorption (<5%); hydrolyzed by gut microbiota to glycyrrhetic acid (active metabolite).

- Protein binding : Glycyrrhetic acid binds extensively to serum albumin (>90%), prolonging half-life.

- Toxicity considerations : Dose-dependent saturation of hydrolysis (>25 mg/kg) limits bioavailability but increases renal excretion. Monitor plasma clearance via LC-MS/MS in preclinical models .

Q. What mechanisms underlie the anti-inflammatory effects of glycyrrhizic acid ammonium salt in sepsis models?

- Methodological Answer :

- In vitro : Inhibits NF-κB and MAPK pathways in macrophages (LPS-induced TNF-α reduction by 40% at 50 µM).

- In vivo : Reduces acute lung injury in rats by suppressing ROS (↓MDA levels by 35%) and enhancing SOD activity. Use ELISA for cytokine quantification (e.g., IL-6, IL-1β) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.